7-Bromonaphthalen-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 7-Bromonaphthalen-2-ol derivatives often involves palladium-catalyzed cross-coupling reactions. For example, oligo(naphthalene-2,3-diyl)s can be synthesized through the reaction of 2-naphthyl-zinc compounds with 2-bromonaphthalene derivatives, demonstrating the utility of palladium catalysis in forming complex naphthalene structures (Motomura et al., 2005). Furthermore, diaryl-2,3-allenyl ethers can be converted into highly functionalized 2-bromonaphthalenes through reactions with N-bromosuccinimide, showcasing the importance of the electronic effect on aryl groups for reaction selectivity (Wang et al., 2014).
Molecular Structure Analysis
The structural analysis of 7-Bromonaphthalen-2-ol derivatives reveals detailed information about their molecular configurations and interactions. For instance, the crystal structure of certain derivatives has been determined to exhibit weak C-H⋯π interactions, leading to infinite supramolecular one-dimensional ladder-like arrangements (Thanigaimani et al., 2015). These findings highlight the role of molecular structure in defining the properties and potential applications of these compounds.
Chemical Reactions and Properties
7-Bromonaphthalen-2-ol and its derivatives undergo various chemical reactions, including electrophilic cyclizations and bromination reactions. The electrophilic cyclization of diaryl-2,3-allenyl ethers, leading to 2-bromonaphthalenes, illustrates the influence of substituents on reaction outcomes (Wang et al., 2014). Bromination of dihydroxynaphthalene derivatives produces dibromo derivatives, further demonstrating the versatility of these compounds in synthetic chemistry (Cooke et al., 1960).
Scientific Research Applications
Photo-dissociation Studies : A study conducted by Gotkis et al. (1993) investigated the dissociation of 1-bromonaphthalene and 2-bromonaphthalene molecular ions using time-resolved photo-dissociation and photoionization mass spectrometry. This research contributes to the understanding of the behavior of bromonaphthalenes under specific conditions, such as ultraviolet wavelengths and vacuum ultraviolet environments (Gotkis et al., 1993).
Microbial Oxidation : Hudlický et al. (1996) explored the bio-oxidation of 1-bromo- and 2-bromonaphthalene, leading to the synthesis of new chiral synthons. These compounds are of particular interest in the context of organic chemistry and potential pharmaceutical applications (Hudlický et al., 1996).
Chemical Synthesis and Biological Evaluation : Sherekar et al. (2021) described the synthesis and antimicrobial evaluation of compounds derived from 4-bromonaphthalen-1-ol. This research contributes to the development of new antimicrobial agents (Sherekar et al., 2021).
Friedel–Crafts Acetylation : A study by Girdler et al. (1966) re-examined the Friedel–Crafts acetylation of 2-bromonaphthalene, providing insights into the reactions and ratios of products formed during this process. Such studies are crucial in the field of synthetic organic chemistry (Girdler et al., 1966).
Colorimetric Sensor for Cysteine Detection : Research by Shang et al. (2016) developed a colorimetric sensor using 2-bromonaphthalene-1,4-dione for detecting Cysteine. This has implications in biochemistry and medical diagnostics (Shang et al., 2016).
Inclusion Kinetics with ß-Cyclodextrin : A study by Turro et al. (1982) investigated the phosphorescence of 1-bromonaphthalene in solutions containing ß-cyclodextrin, providing insights into the dynamics of guest-host complexes in chemical systems (Turro et al., 1982).
Safety And Hazards
properties
IUPAC Name |
7-bromonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBGGRCEQOTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346657 | |
Record name | 7-Bromonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromonaphthalen-2-ol | |
CAS RN |
116230-30-9 | |
Record name | 7-Bromonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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